4-(Tert-butyl)-1,2-dichlorobenzene CAS 18982-90-6 properties
4-(Tert-butyl)-1,2-dichlorobenzene CAS 18982-90-6 properties
Technical Profile: 4-(Tert-butyl)-1,2-dichlorobenzene (CAS 18982-90-6) [1][2][3]
Executive Summary
4-(Tert-butyl)-1,2-dichlorobenzene (CAS 18982-90-6) is a specialized chlorinated aromatic intermediate primarily utilized in the synthesis of high-performance ligands, such as 4-tert-butyl-1,2-benzenedithiol , and advanced materials including phthalocyanines and optical recording media .[4] Its unique structure—combining the electron-withdrawing stability of the dichlorobenzene core with the lipophilic, sterically bulky tert-butyl group—makes it a critical building block for tuning the solubility and electronic properties of downstream organometallic complexes.
This guide details the physicochemical profile, regioselective synthesis, and critical application workflows for researchers in medicinal chemistry and materials science.
Chemical Identity & Physicochemical Profile
| Property | Data |
| CAS Number | 18982-90-6 |
| IUPAC Name | 4-tert-butyl-1,2-dichlorobenzene |
| Synonyms | 1,2-Dichloro-4-(1,1-dimethylethyl)benzene; 4-t-Butyl-1,2-dichlorobenzene |
| Molecular Formula | C₁₀H₁₂Cl₂ |
| Molecular Weight | 203.11 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~250–260 °C (Predicted at 760 mmHg); 125–130 °C at 10 mmHg |
| Density | ~1.13 g/mL (25 °C) |
| Refractive Index | |
| Solubility | Immiscible with water; soluble in DCM, toluene, hexane, ethanol |
Synthesis & Manufacturing
The industrial and laboratory-scale production of 4-(tert-butyl)-1,2-dichlorobenzene relies on Friedel-Crafts alkylation . This route is preferred over direct chlorination of tert-butylbenzene due to superior regiocontrol.
Core Synthetic Route: Friedel-Crafts Alkylation
The reaction involves the alkylation of 1,2-dichlorobenzene (o-dichlorobenzene) with tert-butyl chloride (or isobutylene) using a Lewis acid catalyst such as Aluminum Chloride (AlCl₃) .
-
Regioselectivity Logic:
-
1,2-Dichlorobenzene has four available positions for substitution: 3, 4, 5, and 6.
-
Positions 3 and 6 are ortho to a chlorine atom and are sterically hindered, especially against the bulky tert-butyl carbocation.
-
Positions 4 and 5 are equivalent and are para to one chlorine and meta to the other. Electronic activation (ortho/para directing nature of Cl) and steric factors heavily favor substitution at the 4-position .
-
Reaction Workflow Diagram
Figure 1: Regioselective synthesis pathway via Friedel-Crafts alkylation. The bulky tert-butyl group selectively targets the 4-position, avoiding the sterically crowded 3 and 6 positions.
Experimental Protocol (Lab Scale)
-
Reagents: 1,2-Dichlorobenzene (1.0 equiv), tert-Butyl chloride (1.1 equiv), AlCl₃ (0.05–0.1 equiv).
-
Procedure:
-
Charge a flame-dried flask with 1,2-dichlorobenzene under N₂ atmosphere.
-
Cool to 0–5 °C. Add anhydrous AlCl₃ in portions.
-
Add tert-butyl chloride dropwise over 30 minutes, maintaining temperature <10 °C to prevent poly-alkylation.
-
Allow to warm to room temperature and stir for 4–6 hours. Monitor by GC-MS.
-
Quench: Pour mixture onto ice/HCl.
-
Purification: Extract with dichloromethane, wash with brine, dry over MgSO₄. Distill under reduced pressure to isolate the pure 4-isomer.
-
Key Applications & Downstream Chemistry
The primary utility of CAS 18982-90-6 lies in its role as a precursor for sulfur-rich ligands and specialized monomers.
Precursor to 4-Tert-butyl-1,2-benzenedithiol
This is the most significant application. The dichloro- derivative is converted to the dithiol, which is a universal ligand for dithiolene metal complexes (e.g., Nickel, Platinum). These complexes are used in:
-
Q-switching lasers (saturable absorbers).
-
Near-IR dyes for optical recording.
-
Molecular conductors .
Reaction Logic: The chlorine atoms are displaced by sulfur nucleophiles (e.g., NaSH or thiourea) or via lithiation followed by sulfur insertion.
Application Workflow Diagram
Figure 2: Conversion of CAS 18982-90-6 into high-value organometallic materials.
Safety & Handling
-
Hazards: Like most chlorinated aromatics, it is an irritant to eyes, skin, and the respiratory system. It is toxic to aquatic life with long-lasting effects.[5]
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21311711, 4-tert-butyl-1,2-dichlorobenzene. Retrieved from [Link]
- Olah, G. A., et al. (1964).Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Shimizu, T., et al. (1988).4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same. European Patent Application EP0278257A1.
-
NIST Chemistry WebBook. Benzene, 1,2-dichloro- (Data for parent compound comparison). Retrieved from [Link]
